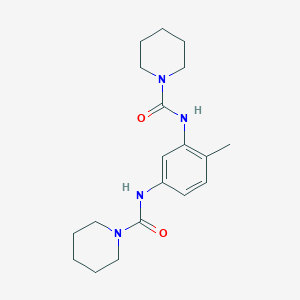![molecular formula C27H23NO3S B11957346 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene CAS No. 20629-08-7](/img/structure/B11957346.png)
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[76102,8010,15]hexadeca-3,6,10,12,14-pentaene is a complex organic compound with a unique tetracyclic structure It is characterized by the presence of a methylsulfonyl group, two phenyl groups, and an oxa-aza tetracyclic framework
Vorbereitungsmethoden
The synthesis of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves multiple steps. One common method includes the condensation of methanesulfonamide with glyoxal in an aqueous sulfuric acid medium. This reaction yields a mixture of products, which can be further purified to obtain the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the exploration of its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to interact with specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxa-aza tetracyclic structures, such as:
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,10.05,8]dodecane (CL-20): Known for its high detonation velocity and density.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A widely used explosive with a simpler structure.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): Another high-energy compound with applications in defense and aerospace.
5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene stands out due to its unique combination of functional groups and its potential for diverse applications.
Eigenschaften
CAS-Nummer |
20629-08-7 |
|---|---|
Molekularformel |
C27H23NO3S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
5-methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene |
InChI |
InChI=1S/C27H23NO3S/c1-32(29,30)28-18-16-24-25(17-19-28)27(21-12-6-3-7-13-21)23-15-9-8-14-22(23)26(24,31-27)20-10-4-2-5-11-20/h2-19,24-25H,1H3 |
InChI-Schlüssel |
JCJLLGZXKLBHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=CC2C(C=C1)C3(C4=CC=CC=C4C2(O3)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





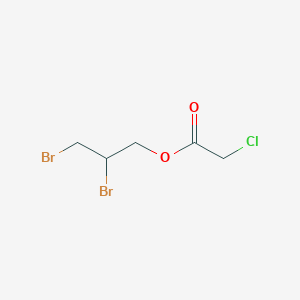
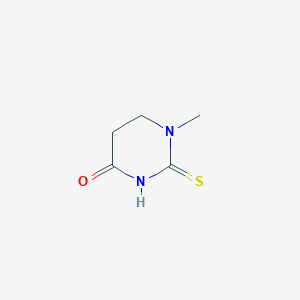

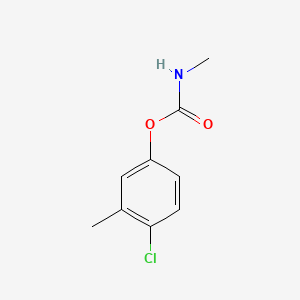

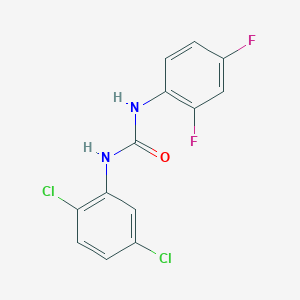


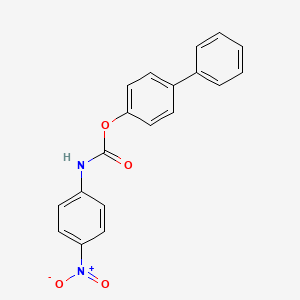
![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
